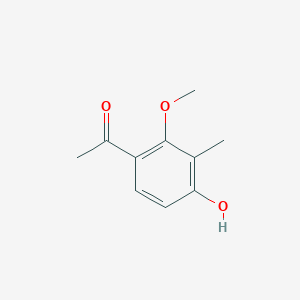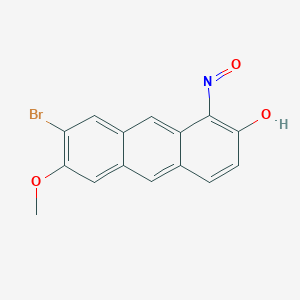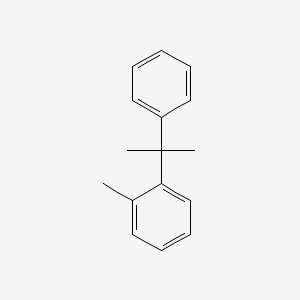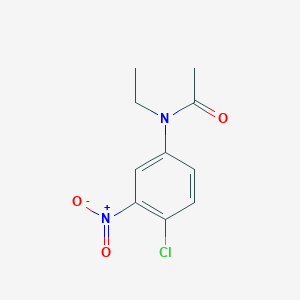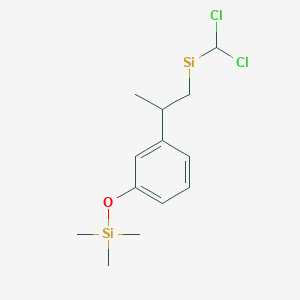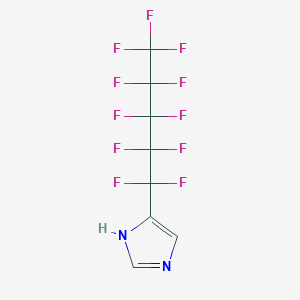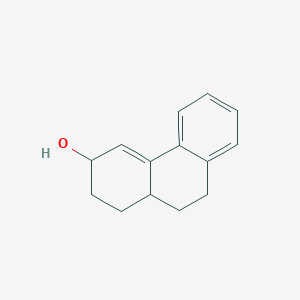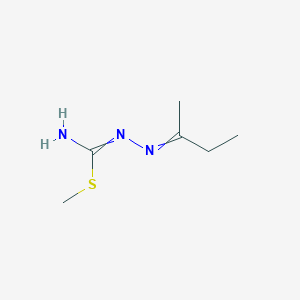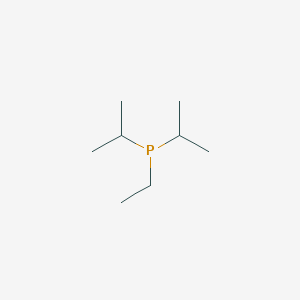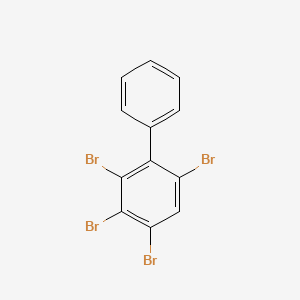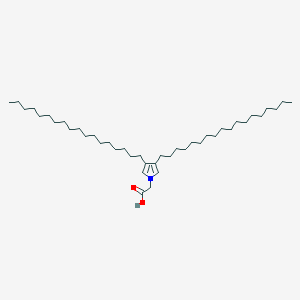
(3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid is a chemical compound known for its unique structure and properties It belongs to the class of pyrrole derivatives, which are heterocyclic aromatic organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid typically involves the reaction of pyrrole derivatives with long-chain alkyl halides under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of octadecyl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl chains can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
(3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic nature and ability to form micelles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The long alkyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes and the induction of cell death in certain types of cells. Additionally, the compound may interact with proteins and enzymes, inhibiting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole-1-acetic acid: A simpler derivative with shorter alkyl chains.
3,4-Dialkylpyrroles: Compounds with similar structures but different alkyl chain lengths.
Uniqueness
(3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid is unique due to its long alkyl chains, which impart distinct hydrophobic properties and potential applications in various fields. Its ability to integrate into lipid bilayers and affect cellular processes sets it apart from other pyrrole derivatives.
Eigenschaften
CAS-Nummer |
115948-61-3 |
|---|---|
Molekularformel |
C42H79NO2 |
Molekulargewicht |
630.1 g/mol |
IUPAC-Name |
2-(3,4-dioctadecylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C42H79NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-37-43(39-42(44)45)38-41(40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36,39H2,1-2H3,(H,44,45) |
InChI-Schlüssel |
FMCOGBYSYQPARF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CN(C=C1CCCCCCCCCCCCCCCCCC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)

